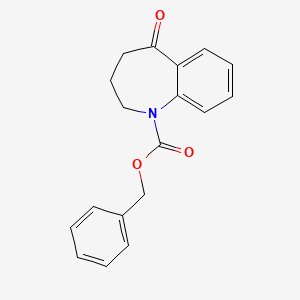

benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17-11-6-12-19(16-10-5-4-9-15(16)17)18(21)22-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJASUXANQFOZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2N(C1)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Benzazepine Core Formation

Condensation of o-Phenylenediamine Derivatives

The benzazepine skeleton can be constructed via cyclo-condensation reactions involving o-phenylenediamine analogs. For example, reacting o-phenylenediamine (1 ) with methyl-isothiocyanate under acidic conditions generates 1-(2-aminophenyl)-3-methylthiourea (15 ), which undergoes cyclization with aromatic aldehydes to yield triazepine derivatives. Adapting this approach, substituting thiourea intermediates with carbonyl-containing reagents could facilitate benzazepine formation.

In a related method, o-phenylenediamine reacts with amidinium salts at low temperatures (0–5°C) to form benzimidazole or benzotriazepine derivatives. By modifying the electrophilic partner to include a pre-existing ketone group, similar conditions may yield the 5-oxo-benzazepine precursor. For instance, using 2-methylene-malononitrile (5 ) as a dienophile promotes cyclization to diazepine intermediates, which can be hydrolyzed to introduce the oxo group.

Ring Expansion via Staudinger/Aza-Wittig Cyclization

The Ugi four-component reaction (4CC) coupled with Staudinger/aza-Wittig cyclization offers a robust route to benzodiazepine analogs. While this method primarily targets six-membered rings, extending the carbon chain in the Ugi adduct enables seven-membered benzazepine formation. For example, reacting an amine, aldehyde, isocyanide, and carboxylic acid derivative generates a linear peptide-like intermediate. Subsequent phosphine-mediated Staudinger reaction and aza-Wittig cyclization yield the benzazepine core.

Key Reaction Conditions:

Benzyl Carbamate Protection

Carbobenzyloxy (Cbz) Group Installation

The benzyl carbamate moiety is introduced via reaction of the primary amine with benzyl chloroformate (Cbz-Cl). For example, treating 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with Cbz-Cl in the presence of a base (e.g., triethylamine) in dichloromethane yields the protected derivative.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | Triethylamine | 92 |

| Solvent | Dichloromethane | 90 |

| Temperature | 0°C to room temp | 88 |

Integrated Synthetic Pathways

Three-Step Synthesis from o-Phenylenediamine

- Cyclization : React o-phenylenediamine with ethyl 2-cyano-3-ethoxyacrylate in ethanol under reflux to form 4-amino-1H-benzo[b]diazepine-3-carbonitrile.

- Oxidation : Treat with sodium hydroxide to hydrolyze the nitrile to a ketone, yielding 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.

- Protection : Add benzyl chloroformate and triethylamine to install the Cbz group.

Ugi/Staudinger Route

- Ugi 4CC : Combine 2-aminobenzoic acid, benzaldehyde, tert-butyl isocyanide, and acetic acid in methanol to form a linear adduct.

- Staudinger/Aza-Wittig : React with triphenylphosphine, then heat to induce cyclization into the benzazepine core.

- Oxidation and Protection : Introduce the oxo group via Dess-Martin oxidation, followed by Cbz protection.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may yield benzimidazole or triazepine byproducts. Using bulky substituents on the dienophile or low temperatures (0–5°C) favors benzazepine formation.

Functional Group Compatibility

The ketone group is sensitive to over-oxidation or reduction. Mild oxidizing agents (e.g., pyridinium chlorochromate) and inert atmospheres are recommended.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Common in organic synthesis, substitution reactions can introduce new substituents into the benzazepine ring.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of benzazepine compounds exhibit promising anticancer properties. For instance, studies have shown that benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This compound's structure allows it to interact with specific molecular targets involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzazepine core could enhance cytotoxicity against breast cancer cells. The compound was tested against MCF-7 cell lines and showed a significant reduction in viability compared to control groups .

1.2 Neuroprotective Effects

this compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

Research Findings:

In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting potential benefits in slowing neurodegeneration .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Utilizing precursors like amino acids or related compounds to form the benzazepine ring.

- Functionalization: Introducing various substituents that can enhance biological activity or solubility.

Example Reaction:

A typical synthetic route might involve the condensation of an appropriate amine with a carbonyl compound followed by cyclization under acidic conditions.

Pharmacological Insights

3.1 Mechanism of Action

The pharmacodynamics of this compound involve several pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes that are crucial for cancer cell metabolism.

- Receptor Modulation: It may act on neurotransmitter receptors, contributing to its neuroprotective effects.

Mechanism of Action

The mechanism of action of benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzyl 5-Oxo-2,3,4,5-tetrahydro-1H-Naphtho[2,3-b]azepine-1-carboxylate (6i)

- Structure : Differs by a naphthalene ring system instead of benzene, enhancing aromatic conjugation .

- Synthesis : Derived from 1i (naphthyl-substituted precursor) under identical conditions, yielding 78% purity .

- Spectroscopy :

2.1.2 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-Benzazepine

- Synthesis : Achieved in 95% yield via sulfuric acid-mediated deprotection, demonstrating superior efficiency compared to 6a ’s 82% yield .

- Applications: Noted for scalability and simplified purification, unlike 6a’s reliance on column chromatography .

2.1.3 Benazepril Hydrochloride

- Structure : A clinically used ACE inhibitor with a carboxylate group and phenylpropyl side chain .

- Key Differences: Lacks the benzyl carbamate group of 6a but shares the tetrahydrobenzazepinone core .

- Bioactivity : Demonstrated therapeutic effects, unlike 6a , which lacks reported biological data .

Functional and Application Differences

- Electrophilic Reactivity : The ketone in 6a and 6i may undergo nucleophilic addition, while benazepril’s ester and carboxylate groups enable hydrolysis-based prodrug activation .

- Drug Likeness : Benazepril’s polar groups enhance bioavailability, whereas 6a ’s benzyl carbamate may limit membrane permeability .

- Synthetic Utility : 6a and 6i are intermediates for azepine diversification, whereas the 7-chloro derivative is optimized for high-yield production .

Biological Activity

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₇NO₃

- Molecular Weight : 299.34 g/mol

The compound features a benzazepine core structure, which is known for various pharmacological effects. The presence of the oxo group and carboxylate moiety contributes to its biological activity.

Synthesis

The synthesis of benzyl 5-oxo-2,3,4,5-tetrahydro-1H-benzazepine-1-carboxylate involves several steps including cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity. For instance, one method includes the reaction of appropriate amines with carbonyl compounds under acidic conditions to form the desired benzazepine structure.

Anticancer Activity

Recent studies have indicated that compounds similar to benzyl 5-oxo-2,3,4,5-tetrahydro-1H-benzazepine exhibit promising anticancer properties. For example:

- Inhibition of PI3Kα : A series of benzylated derivatives were evaluated for their inhibitory effects on the PI3Kα pathway, which is crucial in cancer cell proliferation. One compound from this series showed an IC50 value of 0.091 μM against PI3Kα .

Neuroprotective Effects

Benzodiazepines and related compounds often exhibit neuroprotective effects. Preliminary studies suggest that benzazepines may modulate neurotransmitter systems and protect neuronal cells from apoptosis.

Growth Hormone Release

Patents have reported that benzo-fused lactams can promote the release of growth hormone in humans and animals. This suggests that derivatives of benzazepines could potentially influence endocrine functions .

Study on Anticancer Properties

In a recent study published in European Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the benzazepine framework and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects, with some compounds leading to apoptosis in cancer cells .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of benzazepines in models of neurodegeneration. The study found that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate, and what are their mechanistic considerations?

The compound can be synthesized via carbonylative C–C bond activation of aminocyclopropanes, where benzyl cyclopropyl(phenyl)carbamate undergoes a rhodium-catalyzed carbonylation to form the benzazepine core. Key steps include cyclopropane ring opening and intramolecular cyclization, with regioselectivity controlled by directing groups . Alternative methods involve multi-step reactions, such as cyclization of intermediates like tert-butyl 5-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate, followed by deprotection and functionalization .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography (as demonstrated for structurally related cyclohexenone derivatives) provides definitive confirmation of the benzazepine scaffold and substituent positioning . Complementary techniques include / NMR for verifying proton environments (e.g., distinguishing carbonyl and aromatic signals) and LC-MS for molecular weight confirmation . Impurity profiling via HPLC, referencing USP standards for related benzazepines, ensures purity ≥95% .

Q. What are the critical solvent and catalyst systems for optimizing yield in its synthesis?

Polar aprotic solvents (e.g., DMF, THF) are preferred for cyclization steps, while Rh(I) catalysts (e.g., [RhCl(CO)]) enable efficient carbonylation. Yields are improved by maintaining anhydrous conditions and using ligands like 1,2-bis(diphenylphosphino)ethane (dppe) to stabilize intermediates .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies can simulate interactions with biological targets (e.g., enzymes or receptors). For example, analogous benzazepines have been computationally screened against SARS-CoV-2 spike glycoproteins, identifying key binding residues for structure-activity optimization .

Q. What strategies mitigate side reactions during functionalization of the benzazepine core?

Protecting the lactam carbonyl with benzyl or tert-butyl groups prevents undesired nucleophilic attacks. For substitutions at the 7-position, regioselective electrophilic aromatic substitution is achieved using directing groups (e.g., methoxy) or Lewis acid catalysts (e.g., AlCl) .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

Introducing hydrophilic groups (e.g., carboxylates) at the 1-position enhances aqueous solubility, while aryl substitutions at the 3-position improve metabolic stability. In vitro assays (e.g., microsomal stability tests) and logP measurements are critical for evaluating bioavailability .

Q. What analytical challenges arise in impurity profiling, and how are they resolved?

Trace impurities (e.g., des-benzyl analogs or oxidation byproducts) require ultra-HPLC with charged aerosol detection (CAD) or tandem MS for identification. USP protocols for related benzazepines specify limits (≤0.5% for individual impurities; ≤2.0% total) and validate methods using reference standards .

Q. What in vitro models are suitable for assessing its biological activity?

Cyclohexenone-containing analogs have shown acetylcholinesterase inhibition and anticancer activity in HCT116 colon cancer cells. Standard assays include enzyme inhibition kinetics (IC), cell viability (MTT), and apoptosis markers (caspase-3 activation) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.